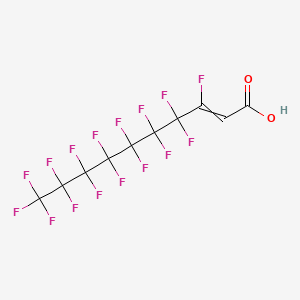

2H-Perfluoro-2-decenoic acid

概要

説明

2H-Perfluoro-2-decenoic acid is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Perfluoro-2-decenoic acid typically involves the fluorination of decenoic acid derivatives. The process often requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure selective fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve efficient production.

化学反応の分析

Types of Reactions

2H-Perfluoro-2-decenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: Formation of perfluorinated carboxylic acids.

Reduction: Formation of partially fluorinated alkanes.

Substitution: Formation of fluorinated ethers or esters.

科学的研究の応用

Environmental Applications

1. Remediation of Contaminated Environments

Research indicates that 2H-perfluoro-2-decenoic acid is involved in studies focusing on the remediation of contaminated soils and waters. Its persistence in the environment raises concerns about its degradation products and potential toxicity. Studies have shown that advanced analytical techniques can identify and quantify perfluorinated compounds, including 8:2 FTUA, in contaminated sites .

Case Study: Soil Contamination

A study examined the application of contaminated paper sludge on arable land, revealing the presence of various perfluorinated compounds, including 8:2 FTUA. The research utilized high-resolution mass spectrometry to identify transformation products and assess their environmental impact .

Industrial Applications

1. Coatings and Surface Treatments

The unique properties of this compound make it suitable for use in coatings that require water and oil repellency. This application is particularly relevant in textiles and non-stick cookware .

Table: Comparison of Coating Materials

| Property | This compound | Conventional Coatings |

|---|---|---|

| Water Repellency | Excellent | Moderate |

| Oil Repellency | Excellent | Low |

| Durability | High | Variable |

Analytical Techniques

1. Detection and Quantification

Advanced analytical methods have been developed to detect trace levels of perfluorinated compounds in various matrices. For example, solid-phase microextraction (SPME) combined with gas chromatography-mass spectrometry (GC-MS) is employed to analyze food contact materials for the presence of 8:2 FTUA .

Case Study: Food Packaging Analysis

In a study analyzing food packaging materials, researchers detected multiple perfluorocarboxylic acids, including 8:2 FTUA, highlighting its migration into food simulants. This indicates potential health risks associated with food packaging materials treated with fluorochemicals .

作用機序

The mechanism of action of 2H-Perfluoro-2-decenoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased stability and altered reactivity. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

類似化合物との比較

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl isocyanate

Uniqueness

2H-Perfluoro-2-decenoic acid stands out due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts unique reactivity and stability compared to other similar compounds. Its high degree of fluorination provides exceptional chemical resistance and thermal stability, making it suitable for specialized applications.

生物活性

2H-Perfluoro-2-decenoic acid, also known as 8:2 fluorotelomer unsaturated acid (8:2 FTUA), is a member of the perfluoroalkyl substances (PFAS) family, which are synthetic compounds known for their persistence in the environment and potential biological effects. This article explores the biological activity of this compound, focusing on its chemical properties, metabolic pathways, and implications for human health and the environment.

- Molecular Formula : C10H2F16O2

- Molecular Weight : 458.10 g/mol

- CAS Number : 70887-84-2

The compound features a unique structure characterized by a carbon chain fully substituted with fluorine atoms, contributing to its stability and resistance to degradation in environmental conditions. The presence of a double bond in its structure suggests potential reactivity that may influence its biological interactions.

Metabolic Pathways

Research indicates that this compound undergoes various metabolic transformations in biological systems. It has been identified as one of the most abundant polyfluorinated metabolites during the biodegradation of fluorotelomer alcohols (FTOHs) in anaerobic conditions. Notably, it is produced alongside perfluorooctanoic acid (PFOA), which is known for its toxicological effects .

- Anaerobic Biodegradation : Studies have shown that 8:2 FTUA can be biodegraded under anaerobic conditions, leading to the release of fluoride ions and the formation of other perfluorinated metabolites. This process follows a double exponential decay model, indicating complex metabolic pathways involving both poly- and perfluorinated metabolites .

- Defluorination Activity : The compound exhibits significant defluorination activity when subjected to microbial processes. Research indicates that anaerobic microbial communities can effectively remove fluoride from 8:2 FTUA, suggesting potential pathways for bioremediation .

Toxicological Implications

The biological activity of this compound raises concerns regarding its potential health effects:

- Bioaccumulation : Studies have demonstrated that PFAS compounds can accumulate in biological tissues, leading to elevated concentrations in organisms such as polar bears. The distribution patterns of these compounds in brain regions have been investigated, highlighting their potential neurotoxic effects .

- Health Associations : Epidemiological studies related to PFAS exposure have linked these substances to various health issues, including liver damage, immune system effects, and developmental problems in children . The C8 Health Project has provided substantial data on serum concentrations of PFAS in affected populations, revealing significant associations between exposure levels and adverse health outcomes .

Case Studies

- C8 Health Project : This extensive study involved over 69,000 participants exposed to PFOA through contaminated drinking water. It provided critical insights into the health impacts of PFAS exposure, including elevated serum levels of various PFAS compounds among participants and their correlation with health diagnoses .

- Environmental Impact Assessments : Research conducted on contaminated soil from paper sludge applications revealed significant levels of PFAS contamination, including 8:2 FTUA. These assessments utilized advanced mass spectrometry techniques to identify transformation products and assess exposure risks for local populations .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | C10H2F16O2 |

| Metabolic Pathways | Anaerobic biodegradation; Defluorination |

| Health Effects | Potential liver damage; immune dysfunction |

| Bioaccumulation | Detected in wildlife; correlation with health issues |

| Case Studies | C8 Health Project; Soil contamination studies |

特性

IUPAC Name |

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZXTVOEGZRRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15CF=CHCOOH, C10H2F16O2 | |

| Record name | 8:2 FtUCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60825615 | |

| Record name | 2H-Perfluoro-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60825615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70887-84-2 | |

| Record name | 2H-Perfluoro-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60825615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。